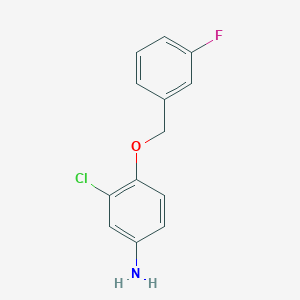

3-Chloro-4-(3-fluorobenzyloxy)aniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-[(3-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPFEYDGZDPAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427603 | |

| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-26-0 | |

| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202197-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202197260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(3-fluorobenzyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Chloro-4-(3-fluorobenzyloxy)aniline

CAS Number: 202197-26-0

This technical guide provides a comprehensive overview of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a critical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's properties, synthesis, and its pivotal role in the creation of targeted cancer therapies.

Compound Overview

This compound is a highly functionalized synthetic organic compound.[1][2][3] Its molecular structure incorporates a chlorinated aniline ring ether-linked to a fluorinated benzyl group.[1] This specific arrangement of functional groups makes it a valuable building block, particularly in the synthesis of kinase inhibitors.[1] The primary application of this compound is as a key intermediate in the manufacture of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[4][5][6][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 202197-26-0 | [1][4][5][6] |

| Molecular Formula | C13H11ClFNO | [1][4][7] |

| Molecular Weight | 251.68 g/mol | [4][7] |

| Appearance | White to tan solid/powder to crystal.[1][4][5][7] | [1][4][5][7] |

| Melting Point | 78.0 to 82.0 °C | [4][7] |

| Boiling Point (Predicted) | 387.9 ± 32.0 °C | [4][7] |

| Density (Predicted) | 1.306 ± 0.06 g/cm³ | [4][7] |

| pKa (Predicted) | 3.98 ± 0.10 | [1][7] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol.[4][7] | [4][7] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere.[1][4][7] | [1][4][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloro-4-nitrophenol and 3-fluorobenzyl chloride.[8][9] The general workflow involves a Williamson ether synthesis followed by the reduction of the nitro group.[9]

Detailed Experimental Protocol: Reduction of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol details the reduction of the nitro intermediate to the final aniline product.

Materials:

-

3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (35.6 g)

-

Iron powder (70 mesh, 21.2 g)

-

Ammonium chloride (60.9 g)

-

Ethanol (506 mL)

-

Water (128 mL)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

1 L Reactor

Procedure:

-

Combine 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride in the 1 L reactor.[4][6]

-

Add the solvent mixture of ethanol and water to the reactor.[4][6]

-

After the reaction is complete, cool the mixture to 20-25 °C.[6]

-

Remove the insoluble iron oxides by vacuum filtration through Celite, and wash the solid residue with ethanol.[6][8]

-

Combine the filtrates and remove the solvent by evaporation, resulting in a moist orange solid.[4][6]

-

Dissolve the solid in dichloromethane and filter to remove any remaining inorganic salts.[4][6]

-

Transfer the filtrate to a separatory funnel to separate the organic phase from any aqueous residue.[4][6]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.[4][6][8]

Results:

Application in Drug Development: Synthesis of Lapatinib

This compound is a crucial building block in the synthesis of Lapatinib.[4][5][7] Lapatinib is a potent and selective dual inhibitor of the tyrosine kinase activity associated with Epidermal Growth Factor Receptor (EGFR, HER1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB-2).[7][8] Overexpression of these receptors is a key factor in the development of certain types of breast cancer.[7]

The aniline functional group of this compound allows for its coupling with a substituted quinazoline moiety, forming the core structure of Lapatinib.[8][9]

Signaling Pathway Inhibition by Lapatinib

Lapatinib functions by binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases, preventing their auto-phosphorylation and the subsequent activation of downstream signaling pathways. This blockade inhibits cellular processes such as proliferation, survival, and angiogenesis.

Safety and Handling

This compound should be handled with care. While comprehensive toxicity data is limited, it is considered to have moderate acute toxicity based on its structural similarity to other aromatic amines.[1] Potential hazards include skin and eye irritation, respiratory irritation, and possible skin sensitization upon prolonged or repeated exposure.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE).

Storage: Store in a cool, dark place under an inert atmosphere to maintain its stability and purity.[1][4][7]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 202197-26-0 | Benchchem [benchchem.com]

- 4. This compound CAS#: 202197-26-0 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 202197-26-0 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Chloro-4-(3-fluorobenzyloxy)aniline for Researchers and Drug Development Professionals

Introduction: 3-Chloro-4-(3-fluorobenzyloxy)aniline is a halogenated aromatic amine that serves as a critical intermediate in medicinal chemistry, most notably in the synthesis of targeted cancer therapeutics.[1][2][3][4] Its molecular structure, featuring a chlorinated and fluorinated benzyl ether moiety on an aniline backbone, provides a versatile scaffold for the development of bioactive molecules. This technical guide offers a comprehensive overview of its chemical properties, synthesis protocols, and its significant role in the development of kinase inhibitors.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as a white to tan crystalline powder.[1][2] It is essential to handle this compound with care, utilizing appropriate personal protective equipment, as compounds of this class can be hazardous.[1]

| Property | Value | Source(s) |

| CAS Number | 202197-26-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁ClFNO | [1][2][5] |

| Molecular Weight | 251.68 g/mol | [2][5] |

| Appearance | White to Gray to Red powder to crystal; Tan Solid | [1][2][4] |

| Melting Point | 78.0 to 82.0 °C | [2][4] |

| Boiling Point (Predicted) | 387.9 ± 32.0 °C | [2][4] |

| Density (Predicted) | 1.306 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.98 ± 0.10 | [1][2] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol | [2][4] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1][2][4][5] |

| SMILES | Nc1ccc(OCc2cccc(F)c2)c(Cl)c1 | [2][5] |

| InChIKey | AYPFEYDGZDPAPE-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, typically involving a two-step process from commercially available starting materials.[6][7] The general approach involves a Williamson ether synthesis followed by the reduction of a nitro group.[1][6]

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol details the reduction of the nitro-intermediate to the final aniline product.[2][8]

Materials:

-

3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (35.6 g)

-

Iron powder, 70 mesh (21.2 g)

-

Ammonium chloride (60.9 g)

-

Ethanol (506 mL)

-

Water (128 mL)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

1 L reactor

Procedure:

-

Combine 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride in the 1 L reactor.[2][8]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[2][8]

-

Remove the insoluble iron oxides via vacuum filtration through Celite, and wash the solid filter cake with ethanol.[2][7]

-

Combine the filtrates and remove the solvent by evaporation under reduced pressure.[2][8]

-

Filter the solution to remove any remaining inorganic salts.[2][8]

-

Transfer the filtrate to a separatory funnel to remove any aqueous residue.[2][8]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.[2][7][8]

This procedure has been reported to yield the final product with high purity (99.67% by HPLC) and in high yield (96%).[2][8]

Application in Drug Development: Synthesis of Lapatinib

The primary application of this compound is as a key building block in the synthesis of Lapatinib.[2][3][4] Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB-1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB-2).[4][7]

Role as a Key Intermediate in Lapatinib Synthesis

Caption: Role of the title compound in the synthesis of Lapatinib.

The aniline functional group of this compound participates in a crucial nucleophilic aromatic substitution reaction with a substituted quinazoline, forming the core structure of Lapatinib.[7][9]

Mechanism of Action of Lapatinib

Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR and HER2, which are key components of signaling pathways that control cell proliferation, differentiation, and survival.[4][7] Overexpression of HER2 is a driving factor in certain types of breast cancer, making it a prime target for therapy.[4]

Simplified Signaling Pathway Inhibition by Lapatinib

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 202197-26-0 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 202197-26-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Chloro-4-(3-fluorobenzyloxy)aniline

Abstract: This document provides a comprehensive technical overview of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key chemical intermediate in the pharmaceutical industry. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols. The primary application of this aniline derivative is in the synthesis of kinase inhibitors, most notably Lapatinib, a dual tyrosine kinase inhibitor used in oncology. This guide is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental procedures, and visual workflows to facilitate its use in a laboratory and industrial setting.

Molecular Structure and Chemical Identity

This compound is a halogenated aromatic amine.[1] Its structure features an aniline ring substituted at position 3 with a chlorine atom and at position 4 with a 3-fluorobenzyloxy ether group. This specific arrangement of functional groups is crucial for its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] It is a synthetic compound with no known natural sources.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 202197-26-0[1][2][3] |

| IUPAC Name | 3-chloro-4-[(3-fluorophenyl)methoxy]benzenamine[3][4] |

| Synonyms | 3-Chloro-4-(3-fluorobenzyloxy)phenylamine, 4-(3-Fluorobenzyloxy)-3-chloroaniline, Benzenamine, 3-chloro-4-[(3-fluorophenyl)methoxy]-[1][3][4] |

| Molecular Formula | C₁₃H₁₁ClFNO[1][2][3] |

| Molecular Weight | 251.68 g/mol [2] |

| InChI Key | AYPFEYDGZDPAPE-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl[2] |

Physicochemical and Safety Data

The compound typically presents as a solid powder, ranging in color from white to tan.[1][2] Its predicted physicochemical properties are summarized below. Proper storage involves keeping it in a dark, inert atmosphere at room temperature.[1][2][3]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to Gray to Red powder to crystal | [2][3] |

| Melting Point | 78.0 to 82.0 °C | [2][3] |

| Boiling Point | 387.9 ± 32.0 °C (Predicted) | [2][3] |

| Density | 1.306 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 3.98 ± 0.10 (Predicted) | [1][2][3] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol | [2][3] |

Table 3: Safety and Hazard Information

| Identifier | Value |

| Hazard Class | 9[2][3] |

| RIDADR | UN 3077[2][3] |

| Packing Group | III[2][3] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) |

| GHS Precautionary Statements | P201 (Obtain special instructions before use), P260 (Do not breathe dust), P391 (Collect spillage) |

Synthesis and Experimental Protocols

The most common and practical synthesis of this compound is a two-step process.[5] It begins with the Williamson ether synthesis to form the nitro-intermediate, followed by the reduction of the nitro group to yield the target aniline.[1][6]

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This procedure details the etherification of 2-chloro-4-nitrophenol.[6][7]

-

Materials:

-

2-Chloro-4-nitrophenol

-

3-Fluorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 2-chloro-4-nitrophenol in DMF in a suitable reaction vessel.

-

Add potassium carbonate to the solution and stir the resulting mixture at room temperature.

-

Slowly add 3-fluorobenzyl chloride to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[6][7]

-

Experimental Protocol 2: Synthesis of this compound

This protocol describes the reduction of the intermediate's nitro group to an amine.[2][8]

-

Materials:

-

3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (from Protocol 1)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a 1 L reactor, create a suspension of 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride in a solvent mixture of 506 mL of ethanol and 128 mL of water.[2][8]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[2][8]

-

After the reaction is complete, cool the mixture to 20-25 °C.

-

Remove the insoluble iron oxides by vacuum filtration through a pad of celite. Wash the filtered solid with ethanol.[2][8]

-

Combine the filtrates and remove the solvent by evaporation under reduced pressure.

-

Dissolve the resulting solid residue in dichloromethane and filter to remove any remaining inorganic salts.[2]

-

Transfer the filtrate to a separatory funnel to remove any aqueous residue.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to yield this compound.[2] A typical reported yield is 96% with a purity of 99.67% by HPLC.[2]

-

Application in Drug Development: Synthesis of Lapatinib

The primary and most significant application of this compound is its use as a pivotal intermediate in the synthesis of Lapatinib.[2][3][4] Lapatinib is an oral, small-molecule, dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB-1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB-2).[3][6] The aniline serves as the core fragment that is coupled with a substituted quinazoline moiety via nucleophilic aromatic substitution to construct the drug's scaffold.[7]

Caption: Role of the aniline intermediate in the synthesis of Lapatinib.

Spectroscopic and Analytical Characterization

While raw spectral data is not provided here, the structural identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the aniline and benzyl rings, a singlet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons.[7]

-

¹³C NMR: The spectrum would display distinct signals for each of the 13 unique carbon atoms in the molecule.[7]

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the compound's molecular weight (251.68 g/mol ), confirming its elemental composition.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the ether linkage, and vibrations corresponding to the C-Cl, C-F, and aromatic C-H bonds.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, often achieving results greater than 99%.[2]

Conclusion

This compound is a well-characterized compound of significant value to the pharmaceutical industry. Its defined physicochemical properties and robust, high-yield synthetic pathway make it an essential building block for the manufacture of targeted cancer therapeutics like Lapatinib. The detailed protocols and structured data presented in this guide serve as a practical resource for chemists and researchers engaged in the synthesis and application of this important intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 202197-26-0 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 202197-26-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the tyrosine kinase inhibitor, Lapatinib.[1][2] This document details the core synthetic routes, experimental protocols, and quantitative data to support research, development, and scaling of its production.

Introduction

This compound, with the chemical formula C13H11ClFNO, is a halogenated aromatic amine.[3] It typically presents as a white to off-white or tan crystalline solid.[2][3] The strategic placement of the chloro and fluorobenzyloxy groups on the aniline ring makes it a valuable building block in medicinal chemistry. This guide will focus on the most prevalent and practical synthesis methodologies.

Core Synthesis Pathways

Two primary synthetic routes for this compound have been prominently documented. The most common pathway commences with the Williamson ether synthesis, followed by a reduction of a nitro group. An alternative, though less detailed in the provided results, involves an ammonolysis reaction.

Pathway 1: Williamson Ether Synthesis and Subsequent Reduction

This robust and widely adopted two-step process begins with the etherification of a substituted phenol, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

The initial step involves the reaction of 2-Chloro-4-nitrophenol with 3-fluorobenzyl chloride via a Williamson ether synthesis. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).[4][5]

Step 2: Reduction of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

The intermediate nitro compound is then reduced to the target aniline. A common and effective method for this transformation is the use of iron powder in the presence of an acid or a salt like ammonium chloride in a solvent mixture such as ethanol and water.[1][4] Catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) is also a viable, and often cleaner, alternative.[4]

Below is a diagram illustrating this primary synthesis pathway.

Pathway 2: Alternative Synthesis via Ammonolysis

An alternative, patented method involves a three-step process where the final and key step is an ammonolysis reaction.[6] This route starts with the formation of 1-((3-fluorobenzyl)oxy)-2-chlorobenzene from o-chlorophenol and a fluorobenzyl bromide.[7] This intermediate then undergoes bromination to yield 1-bromo-2-chloro-4-((3-fluorobenzyl)oxy)benzene. The final step is an ammonolysis reaction to produce the target aniline.[6]

The following diagram outlines the experimental workflow for this alternative pathway.

Experimental Protocols

Detailed methodologies for the key experiments in the primary synthesis pathway are provided below.

Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol is based on the Williamson ether synthesis.[4][5]

Materials:

-

2-Chloro-4-nitrophenol

-

3-Fluorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 2-Chloro-4-nitrophenol in DMF in a reaction vessel.

-

Add potassium carbonate to the solution and stir the mixture at room temperature.

-

Slowly add 3-fluorobenzyl chloride to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Filter the resulting precipitate, wash it with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate using iron powder.[1][4]

Materials:

-

3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux (approximately 80-85 °C) for 1-2 hours, monitoring the reaction by TLC.[4]

-

After completion, cool the reaction mixture and filter it through celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4]

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields

| Step | Starting Materials | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ether Synthesis | 2-Chloro-4-nitrophenol, 3-Fluorobenzyl chloride | K₂CO₃ | DMF | Room Temp. | 4-6 | Not specified | [4] |

| Reduction | 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | Fe, NH₄Cl | Ethanol, Water | Reflux (80-85) | 1-2 | 96 | [1] |

| Overall (2 steps) | 1-(chloromethyl)-3-fluorobenzene, 2-chloro-4-nitrophenol | K₂CO₃, Fe/NH₄Cl | Not specified | Not specified | Not specified | 82 | [8] |

Table 2: Physicochemical and Purity Data

| Compound | Property | Value | Reference |

| This compound | Molecular Weight | 251.68 g/mol | [9] |

| Melting Point | 78.0 to 82.0 °C | [2][9] | |

| Appearance | Tan Solid / White to Gray to Red powder to crystal | [2][9] | |

| HPLC Purity | 99.67% | [1] | |

| Major Impurity | 0.10% | [1] |

Conclusion

The synthesis of this compound is a well-established process, with the Williamson ether synthesis followed by nitro group reduction being the most practical and high-yielding route.[8] This pathway utilizes readily available and inexpensive starting materials, making it amenable to industrial-scale production.[8] The provided protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Careful monitoring of reaction progress and adherence to established purification techniques are crucial for obtaining a high-purity final product.

References

- 1. This compound | 202197-26-0 [chemicalbook.com]

- 2. This compound CAS#: 202197-26-0 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 202197-26-0 | Benchchem [benchchem.com]

- 7. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 8. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 9. This compound CAS#: 202197-26-0 [amp.chemicalbook.com]

The Role of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Kinase Inhibitor Scaffolding: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(3-fluorobenzyloxy)aniline is a highly functionalized synthetic intermediate that has garnered significant interest in medicinal chemistry. While not an active pharmaceutical ingredient itself, it serves as a crucial building block in the synthesis of potent kinase inhibitors, most notably in the industrial synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB-2).[1][2][3][4] Its structural motifs are strategically designed for high-affinity binding to the ATP-binding pocket of these key oncogenic drivers. This technical guide elucidates the significance of this compound as a scaffold, focusing on the mechanism of action of its derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

The core structure of this compound provides a foundation for derivatives that act as dual inhibitors of EGFR and ErbB-2, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of many cancers. The aniline nitrogen of the core structure is utilized for coupling with a substituted quinazoline or pyrimidine core, a common feature in many kinase inhibitors that facilitates interaction with the hinge region of the kinase's ATP-binding site.

Mechanism of Action of this compound-Based Kinase Inhibitors

Derivatives of this compound are designed to function as ATP-competitive inhibitors of EGFR and ErbB-2 tyrosine kinases. By occupying the ATP-binding site, these inhibitors block the phosphorylation and subsequent activation of the downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways. The blockade of these pathways ultimately leads to an anti-proliferative and pro-apoptotic response in cancer cells that overexpress EGFR and/or ErbB-2.[6]

EGFR/ErbB-2 Signaling Pathway Inhibition

The following diagram illustrates the points of inhibition within the EGFR/ErbB-2 signaling cascade by kinase inhibitors derived from the this compound scaffold.

Caption: Inhibition of EGFR and ErbB-2 signaling by anilino-pyrimidine derivatives.

Quantitative Analysis of Derivative Potency

A study focused on the synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives revealed several compounds with significant dual inhibitory activity against EGFR and ErbB-2 kinases. The in vitro potency of these compounds is summarized below.[5]

| Compound ID | R-Group on Phenoxy Ring | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |

| 6 | 3-acrylamido | 37 | 29 |

| 9 | 3-cyanoacetamido | 48 | 38 |

| 11 | 3-[6-(4-amino)pyrimidinyl]amino | 61 | 42 |

| 14 | 3-phenoxyacetamido | 65 | 79 |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the inhibitory activity of the this compound derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR and ErbB-2 tyrosine kinases was determined using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Plate Preparation: 96-well microtiter plates were coated with a poly(Glu, Tyr) 4:1 random polymer and incubated overnight at 4°C.

-

Kinase Reaction: The coated wells were washed, and a reaction mixture containing the respective kinase (EGFR or ErbB-2), ATP, and varying concentrations of the test compound was added.

-

Incubation: The plates were incubated for a set period (e.g., 60 minutes) at 37°C to allow for the phosphorylation of the substrate.

-

Detection: The reaction was stopped, and the wells were washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody was added and incubated.

-

Signal Generation: After another washing step, a colorimetric HRP substrate (e.g., TMB) was added. The reaction was stopped with acid, and the absorbance was read at 450 nm.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (Antiproliferative Activity)

The antiproliferative effects of the compounds were evaluated against human cancer cell lines known to overexpress EGFR (A431) and ErbB-2 (SKOV-3).

Methodology:

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.

-

Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals were solubilized with a solvent such as DMSO.

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm.

-

IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined from dose-response curves.

Synthetic and Evaluative Workflow

The general workflow for the development and assessment of kinase inhibitors from the this compound scaffold is depicted below.

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a pivotal intermediate in the design and synthesis of targeted cancer therapeutics. Its structural features are optimized for the creation of potent dual inhibitors of EGFR and ErbB-2 tyrosine kinases. The anilino-pyrimidine derivatives stemming from this scaffold have demonstrated significant in vitro efficacy, inhibiting key signaling pathways that drive tumor growth and proliferation. The methodologies outlined in this guide provide a framework for the continued exploration and optimization of novel kinase inhibitors based on this versatile chemical entity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 202197-26-0 [chemicalbook.com]

- 5. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Biological Frontier of 3-Chloro-4-(3-fluorobenzyloxy)aniline Derivatives: A Technical Guide to Dual EGFR/ErbB-2 Inhibition

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activity of derivatives based on the 3-Chloro-4-(3-fluorobenzyloxy)aniline scaffold. This core structure has been identified as a cornerstone in the development of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2), key players in oncology.

Introduction

The compound this compound is a pivotal intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting the EGFR and ErbB-2 pathways.[1] Beyond its role as a precursor, this aniline derivative serves as a versatile scaffold for the generation of novel kinase inhibitors.[2] This guide focuses on a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which have been systematically designed and evaluated for their potential as dual EGFR/ErbB-2 kinase inhibitors.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of the synthesized this compound derivatives against EGFR and ErbB-2 kinases, as well as their anti-proliferative effects on A431 (EGFR overexpressing) and SKOV-3 (ErbB-2 overexpressing) human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives [3]

| Compound ID | R-group on Phenoxy Ring | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |

| 6 | -NHCO-CH=CH₂ (acrylamide) | 37 | 29 |

| 9 | -NHCO-CH₂-CN (cyanoacetamide) | 48 | 38 |

| 11 | -NH-(pyrimidin-4-yl)-NH₂ | 61 | 42 |

| 14 | -NHCO-CH₂-O-Ph (phenoxyacetamide) | 65 | 79 |

Table 2: Anti-proliferative Activity of this compound Derivatives [3]

| Compound ID | A431 IC₅₀ (µM) | SKOV-3 IC₅₀ (µM) |

| 6 | 0.85 | 0.52 |

| 9 | 1.12 | 0.78 |

| 11 | 1.56 | 1.03 |

| 14 | 2.34 | 1.88 |

Signaling Pathways and Mechanism of Action

The primary molecular targets of these derivatives are EGFR (ErbB-1) and ErbB-2 (HER2), both members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo autophosphorylation, initiating downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Dysregulation of EGFR and ErbB-2 signaling is a hallmark of many cancers. The this compound derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR and ErbB-2, thereby blocking the downstream signaling and inhibiting tumor cell growth.

References

- 1. benchchem.com [benchchem.com]

- 2. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in pharmaceutical synthesis. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.46-7.39 | m | 1H | Ar-H |

| 7.26-7.24 | m | 2H | Ar-H |

| 7.17-7.12 | m | 1H | Ar-H |

| 6.91 | d, J=8Hz | 1H | Ar-H |

| 6.46 | dd, J₁=8Hz, J₂=4Hz | 1H | Ar-H |

| 5.03 | s | 2H | -OCH₂- |

| 4.95 | s | 2H | -NH₂ |

Note: The ¹H NMR data is sourced from a patent document, and the exact experimental conditions were not specified.[1]

¹³C NMR Data (Predicted)

Due to the lack of publicly available experimental ¹³C NMR data for this compound, the following is a predicted spectrum based on computational models and comparison with similar structures like 3-chloro-4-fluoroaniline.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 163.8 (d, J ≈ 245 Hz) | C-F |

| 150.1 | C-O |

| 144.2 | C-N |

| 138.5 | Ar-C |

| 130.6 (d, J ≈ 8 Hz) | Ar-C |

| 123.0 | Ar-C |

| 118.9 | C-Cl |

| 115.3 (d, J ≈ 21 Hz) | Ar-C |

| 114.7 | Ar-C |

| 114.1 (d, J ≈ 22 Hz) | Ar-C |

| 113.5 | Ar-C |

| 112.9 | Ar-C |

| 70.1 | -OCH₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1620-1580 | Strong | C=C aromatic ring stretch |

| 1520-1480 | Strong | C=C aromatic ring stretch |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1100-1000 | Strong | C-F stretch |

| 850-750 | Strong | C-Cl stretch |

| 800-600 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Detailed experimental mass spectral data for this compound is not widely published. The expected mass spectrum under electron ionization (EI) would exhibit a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion | Comments |

| 251/253 | [M]⁺ | Molecular ion peak, showing a ~3:1 isotopic pattern for the presence of one chlorine atom. |

| 144/146 | [M - C₇H₆F]⁺ | Loss of the fluorobenzyl radical. |

| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.[1]

-

Temperature: 25°C.[1]

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-300.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the synthesis of pharmaceutical compounds such as Lapatinib.[1][2][3] Due to the limited availability of publicly accessible quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its empirical determination. This includes qualitative solubility information, a detailed experimental protocol for quantitative analysis, and the logical workflows associated with its synthesis and therapeutic relevance.

Qualitative Solubility Profile

Initial assessments and publicly available data indicate the general solubility characteristics of this compound. This information is crucial for solvent selection in synthesis, purification, and formulation processes. The compound is a solid, often appearing as a white to off-white or tan crystalline powder.[2][4]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility |

| Polar Aprotic | Acetonitrile | Slightly Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] | |

| Polar Protic | Methanol | Slightly Soluble[1][2] |

| Ethanol | Soluble (in mixture with water for reaction)[1] | |

| Halogenated | Dichloromethane | Soluble (used for extraction)[1] |

Note: "Slightly Soluble" indicates that the compound does not dissolve readily at room temperature and may require heating or exist in low concentrations.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the equilibrium solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Principle: The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[5] It involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Equipment:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve equilibrium.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Table 2: Template for Recording Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility ( g/100 mL) | Method of Analysis |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Toluene | ||||

| e.g., Dichloromethane |

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate the synthesis of this compound and its role in the inhibition of key signaling pathways.

Caption: Synthesis pathway of this compound.

References

The Versatility of 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Cornerstone in Modern Medicinal Chemistry

For Immediate Release

[City, State] – 3-Chloro-4-(3-fluorobenzyloxy)aniline has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features provide a versatile scaffold for the synthesis of potent kinase inhibitors, most notably the dual tyrosine kinase inhibitor, Lapatinib. This technical guide offers an in-depth exploration of the synthesis, applications, and biological significance of this compound for researchers, scientists, and drug development professionals.

Core Attributes of a Privileged Scaffold

This compound's utility in drug design stems from the strategic combination of its chemical motifs. The aniline group serves as a crucial nucleophile for coupling with various heterocyclic cores, a common strategy in the synthesis of kinase inhibitors. The electron-withdrawing nature of the chlorine atom at the 3-position modulates the reactivity of the aniline. Furthermore, the 4-(3-fluorobenzyloxy) substituent is a lipophilic group that can enhance the pharmacokinetic properties of the final drug molecule, potentially improving cell membrane permeability and metabolic stability. The fluorine atom is a common bioisostere for hydrogen in modern pharmaceuticals, often introduced to improve binding affinity and metabolic profiles.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

-

To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

-

Stir the resulting mixture at room temperature.

-

Slowly add 3-fluorobenzyl chloride to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Step 2: Synthesis of this compound

-

In a reaction vessel, suspend the 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene from Step 1 in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and maintain for approximately 2 hours, monitoring the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron oxides.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. A purity of >99% can be achieved.[1]

Applications in Kinase Inhibitor Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer.

Lapatinib: A Dual EGFR/HER2 Inhibitor

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] The synthesis of Lapatinib involves the coupling of this compound with a substituted quinazoline core.

| Compound | Target(s) | IC₅₀ |

| Lapatinib | EGFR | 3 nM |

| HER2 (ErbB-2) | 13 nM |

Diversification of the Scaffold: Novel Pyrimidine Derivatives

The versatility of this compound as a building block is demonstrated by its use in the synthesis of other classes of kinase inhibitors. A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives have been developed and shown to possess potent dual inhibitory activity against EGFR and ErbB-2.[3]

| Compound | Substitution at Phenoxy Group | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |

| 6 | 3-acrylamido | 37 | 29 |

| 9 | 3-cyanoacetamido | 48 | 38 |

| 11 | 3-[6-(4-amino)pyrimidinyl]amino | 61 | 42 |

| 14 | 3-phenoxyacetamido | 65 | 79 |

Targeted Signaling Pathways

The kinase inhibitors derived from this compound primarily target the EGFR and HER2 signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Experimental and Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of kinase inhibitors follows a structured path from starting materials to the final, purified active pharmaceutical ingredient.

Conclusion

This compound stands as a testament to the power of rational drug design and the importance of key structural motifs in medicinal chemistry. Its successful application in the synthesis of Lapatinib and other potent kinase inhibitors underscores its value as a versatile and indispensable building block. As the landscape of targeted therapy continues to evolve, the principles demonstrated by the utility of this compound will undoubtedly inspire the development of the next generation of life-saving medicines.

References

Navigating the Potential of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Agrochemical Innovation: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: Publicly available research directly detailing the application of 3-Chloro-4-(3-fluorobenzyloxy)aniline as an active ingredient in agrochemicals is limited. This guide provides a comprehensive overview of its known properties and synthesis, and explores its potential in agrochemical research based on the bioactivity of structurally related compounds.

Executive Summary

This compound is a halogenated aromatic amine primarily recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) tyrosine kinase inhibitor, Lapatinib.[1][2][3] While its role in pharmaceuticals is well-documented, its potential in the agrochemical sector remains largely unexplored in public literature.[4][5] This technical guide synthesizes the available information on this compound, detailing its physicochemical properties, established synthesis protocols, and prospective applications in the development of novel herbicides, fungicides, and insecticides. The insights provided are intended to serve as a foundational resource for researchers investigating new chemical entities for crop protection.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and potential biological activity assessment.

| Property | Value | Reference |

| CAS Number | 202197-26-0 | [1][6][7] |

| Molecular Formula | C₁₃H₁₁ClFNO | [1] |

| Molecular Weight | 251.69 g/mol | [4] |

| Appearance | White to gray to red powder/crystal | [6][7] |

| Melting Point | 78.0 to 82.0 °C | [2][6] |

| Boiling Point (Predicted) | 387.9 ± 32.0 °C | [2] |

| Density (Predicted) | 1.306 ± 0.06 g/cm³ | [2] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized for high yield and purity, primarily for pharmaceutical applications. The general approach involves the reduction of a nitrobenzene precursor.[1][8][9]

Experimental Protocol: Reduction of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol details the reduction of the nitro-intermediate to the target aniline using iron powder and ammonium chloride.[10]

Materials:

-

3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (Intermediate A)

-

Iron powder (70 mesh)

-

Ammonium chloride

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a 1 L reactor, dissolve 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride in a solvent mixture of 506 mL of ethanol and 128 mL of water.[10]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[10]

-

Upon completion of the reaction, cool the mixture to 20-25 °C.[10]

-

Remove the insoluble iron oxide by vacuum filtration. Wash the collected solid with ethanol.[10]

-

Combine the filtrates and remove the solvent by evaporation to yield a moist orange solid.[10]

-

Dissolve the solid in 400 mL of dichloromethane.[10]

-

Filter the solution to remove any remaining inorganic salts.[10]

-

Transfer the filtrate to a separatory funnel to remove any aqueous residue.[10]

-

Dry the organic phase over anhydrous sodium sulfate.[10]

-

Evaporate the solvent to yield this compound. (Reported Yield: 96%, Purity by HPLC: 99.67%).[10]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Applications in Agrochemical Research

While direct evidence is scarce, the structural motifs within this compound, namely the substituted aniline and the fluorinated benzyl ether, are present in various known agrochemicals. This suggests a basis for exploring its potential bioactivity.

Herbicidal Potential

Substituted anilines are a well-established class of herbicides. For instance, propanil, a widely used herbicide for rice, is a dichloroaniline derivative. The mode of action for many aniline-based herbicides involves the inhibition of photosynthesis at photosystem II. The presence of the chloroaniline core in this compound suggests that it, or its derivatives, could potentially exhibit herbicidal activity. Further structure-activity relationship (SAR) studies would be required to optimize for herbicidal efficacy.

Fungicidal and Insecticidal Potential

The broader class of aromatic amines and their derivatives have been investigated for a range of bioactivities. The benzyloxy moiety, particularly with halogen substitutions, can be found in some fungicidal and insecticidal compounds. The fluorine atom is often incorporated into agrochemicals to enhance metabolic stability and binding affinity to target proteins.

Hypothetical Mode of Action: Kinase Inhibition in Fungi or Insects

Given that this compound is a precursor to a kinase inhibitor in humans, it is plausible that it could serve as a scaffold for developing inhibitors of essential kinases in pathogenic fungi or insect pests. Many vital cellular processes in these organisms are regulated by protein kinases, making them attractive targets for novel agrochemicals.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, disrupting a critical cellular process in a target pest.

Caption: Hypothetical signaling pathway showing kinase inhibition in a pest.

Future Research Directions

To ascertain the viability of this compound in agrochemical applications, a systematic research program would be necessary. Key steps would include:

-

Synthesis of Analogues: A library of derivatives should be synthesized by modifying the aniline and benzyl moieties to explore structure-activity relationships.

-

Bioactivity Screening: The parent compound and its analogues should be screened in high-throughput assays against a panel of relevant weeds, fungi, and insect pests.

-

Mode of Action Studies: For any active compounds, further research would be needed to identify their specific molecular targets and mechanisms of action.

-

Toxicology and Environmental Fate: Promising candidates would require thorough toxicological evaluation and studies on their persistence and degradation in the environment.

Conclusion

This compound is a well-characterized compound with established synthetic routes, primarily driven by its utility in the pharmaceutical industry. While its direct application in agrochemicals is not currently documented, its chemical structure holds potential for the development of new active ingredients. This guide serves as a starting point for researchers to explore this potential through systematic investigation and derivatization, potentially unlocking new solutions for crop protection.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 202197-26-0 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 202197-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 202197-26-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 202197-26-0 [chemicalbook.com]

The Elusive Role of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Fluorescent Probe Development: A Technical Assessment

For Immediate Release

Shanghai, China – December 28, 2025 – While 3-Chloro-4-(3-fluorobenzyloxy)aniline is a well-established and critical intermediate in the synthesis of the potent tyrosine kinase inhibitor Lapatinib, its application in the development of fluorescent probes remains largely undocumented in current scientific and technical literature.[1][2][3] This technical guide explores the potential of this molecule as a building block for fluorescent probes, outlines its known synthetic routes, and addresses the current information gap regarding its use in fluorescence applications.

Introduction: A Molecule of Pharmaceutical Importance

This compound, with the CAS number 202197-26-0, is a substituted aniline that has garnered significant attention in the pharmaceutical industry.[1] Its primary and well-documented role is as a key precursor in the multi-step synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[3] The structural features of this compound, including the reactive aniline group and the substituted aromatic rings, theoretically make it a candidate for derivatization into fluorescent compounds. However, a thorough review of available literature reveals a conspicuous absence of studies detailing such applications.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for any potential application.

| Property | Value | Reference |

| CAS Number | 202197-26-0 | [1] |

| Molecular Formula | C₁₃H₁₁ClFNO | [2] |

| Molecular Weight | 251.68 g/mol | |

| Appearance | White to gray to red powder/crystal | [4] |

| Melting Point | 78.0 to 82.0 °C | [5] |

| Solubility | Soluble in Acetonitrile (Slightly), DMSO (Slightly), Methanol | [5] |

Synthesis of this compound: Established Protocols

The synthesis of this compound is well-documented, with several methods reported in the literature. A common and practical approach involves a two-step process starting from 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene.

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This step involves the Williamson ether synthesis.

-

Reactants: 2-chloro-4-nitrophenol, 1-(chloromethyl)-3-fluorobenzene, and a base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Procedure: 2-chloro-4-nitrophenol is reacted with 1-(chloromethyl)-3-fluorobenzene in the presence of potassium carbonate in DMF at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation in water, followed by filtration and drying.[6]

Step 2: Reduction to this compound

The nitro group of the intermediate is reduced to an amine.

-

Reducing Agent: A common method employs iron powder in the presence of an acid or an ammonium salt (e.g., ammonium chloride).

-

Solvent System: A mixture of ethanol and water is typically used.

-

Procedure: The 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene is heated under reflux with iron powder and ammonium chloride in an ethanol/water mixture. After the reaction is complete, the iron oxides are removed by filtration. The aniline product is then extracted from the filtrate and purified.[3][6]

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic pathway for this compound.

Potential as a Fluorescent Probe Scaffold: A Theoretical Perspective

While concrete examples are lacking, the chemical structure of this compound suggests its potential as a building block for fluorescent probes. The aniline group is a common starting point for the synthesis of various fluorophores. Derivatization of the primary amine can be used to introduce a fluorophoric system or a recognition moiety for a specific analyte.

The general workflow for developing a fluorescent probe from this aniline could be conceptualized as follows:

Caption: Conceptual workflow for developing a fluorescent probe.

Possible derivatization strategies could include:

-

Reaction with fluorogenic reagents: The aniline could be reacted with compounds that become fluorescent upon reaction with a primary amine.

-

Incorporation into a larger π-conjugated system: The aniline moiety could be used as a component in the synthesis of a larger, inherently fluorescent molecule.

-

Attachment of a recognition unit: The amine could serve as an attachment point for a group that selectively interacts with a target analyte, leading to a change in the fluorescence properties of the molecule.

The Information Gap: A Call for Research

Despite the theoretical potential, the current body of scientific literature does not provide the necessary data to create a detailed technical guide on the use of this compound in fluorescent probe development. Key missing information includes:

-

Specific examples of fluorescent probes: There are no published structures of fluorescent probes derived from this specific aniline.

-

Quantitative photophysical data: Information such as absorption and emission spectra, quantum yields, and Stokes shifts for any such derivatives is unavailable.

-

Experimental protocols: Detailed methodologies for the synthesis and application of these potential probes are not documented.

-

Signaling pathways or sensing mechanisms: Without concrete examples, the mechanisms by which such probes would function remain speculative.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role in the synthesis of Lapatinib. While its chemical structure suggests potential as a scaffold for fluorescent probes, this application is not supported by the currently available scientific literature. For researchers, scientists, and drug development professionals, this represents an unexplored area of chemical research. Future studies are needed to investigate the derivatization of this aniline into novel fluorophores and to characterize their photophysical properties and potential applications in bio-imaging and sensing. Until such research is published, the use of this compound in fluorescent probe development remains a theoretical possibility rather than an established practice.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 202197-26-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 202197-26-0 [amp.chemicalbook.com]

- 6. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Fluorine in Aniline Derivatives: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into aniline scaffolds has emerged as a powerful tool in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated aniline derivatives, offering insights into their anticancer, antimicrobial, and kinase inhibitory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows, this document aims to equip researchers with the knowledge to rationally design and develop next-generation therapeutics.

Anticancer Activity of Fluorinated Aniline Derivatives

The introduction of fluorine into aniline-based compounds has led to the development of potent anticancer agents. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.

Structure-Activity Relationship Insights

A recurring theme in the SAR of fluorinated anilinoquinazolines and anilinoquinolines is their activity as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical drivers of tumor growth, proliferation, and angiogenesis.

The position and number of fluorine substituents on the aniline ring significantly impact the inhibitory potency. For instance, in a series of 4-anilino-quinazoline derivatives, the presence of a hydrogen bond donor at the para-position of the aniline moiety was correlated with lower IC50 values against both EGFR and VEGFR-2. This suggests that the amino group's capacity to donate a hydrogen bond is crucial for inhibitory activity. Furthermore, fluorinated Schiff bases derived from 2-aminophenylhydrazines and fluorine-containing benzaldehydes have demonstrated potent cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines. Notably, a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells, with an IC50 of 0.64 μM.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and inhibitory activities of representative fluorinated aniline derivatives against various cancer cell lines and kinases.

| Compound ID | Structure | Target Cell Line/Kinase | IC50 (µM) | Reference |

| 1 | 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-benzoquinone | A375 (Melanoma) | 12.25 (LC50, µg/mL) | |

| 2 | Fluorinated Schiff base (Compound 6) | A549 (Lung Carcinoma) | 0.64 | |

| 3 | Fluorinated Schiff base (Compound 5) | A549 (Lung Carcinoma) | Antiproliferative PI: 4.95 | |

| 4 | 4-Anilino-quinazoline derivative (21d) | EGFR | 2.37 | |

| 5 | 4-Anilino-quinazoline derivative (21d) | VEGFR-2 | 1.02 | |

| 6 | 4-Anilino-quinazoline derivative (21g) | EGFR | 0.90 | |

| 7 | 4-Anilino-quinazoline derivative (21g) | VEGFR-2 | 1.17 | |

| 8 | Fluorinated bis-indole derivative (34b) | A549 (Lung) | 0.8 | |

| 9 | 3-Fluoroindole derivative (35) | HepG2 | 2.50 | |

| 10 | 3-Fluoroindole derivative (35) | B-Raf | 1.36 |

Signaling Pathway Visualization